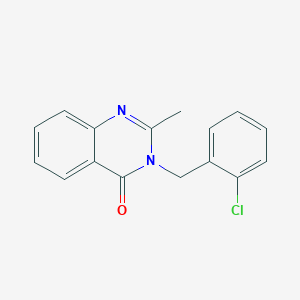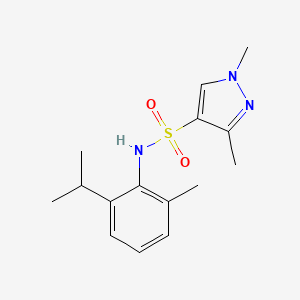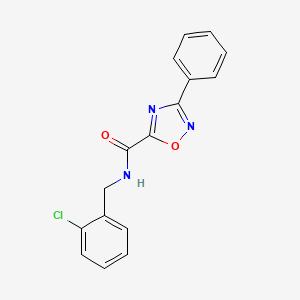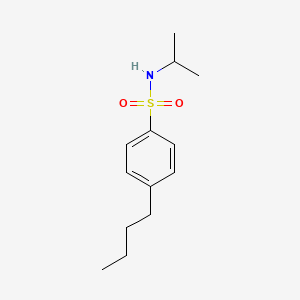
3-(2-chlorobenzyl)-2-methyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-chlorobenzyl)-2-methyl-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a quinazolinone core with a 2-chlorobenzyl group at the 3-position and a methyl group at the 2-position .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the 2-chlorobenzyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “3-(2-chlorobenzyl)-2-methyl-4(3H)-quinazolinone” could include further studies to elucidate its synthesis, properties, and potential biological activities. Additionally, it could be interesting to explore its potential applications in medicinal chemistry, given the known biological activities of some quinazolinone derivatives .
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-18-15-9-5-3-7-13(15)16(20)19(11)10-12-6-2-4-8-14(12)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCHUQQKAWBBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5428310.png)
![2,5-dichloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5428312.png)

![1-{[6-(3-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5428338.png)
![(2-methoxyethyl)[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5428341.png)
![ethyl 5-{[(5-methyl-3-furoyl)amino]methyl}-3-furoate](/img/structure/B5428351.png)
![N-(3,4-dimethylphenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3-piperidinamine](/img/structure/B5428356.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5428359.png)
![2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5428376.png)
![N-[1-[(tert-butylamino)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5428386.png)
![dimethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]terephthalate](/img/structure/B5428391.png)

![5-pyrazolo[1,5-a]pyridin-7-ylpyrimidin-2-amine](/img/structure/B5428401.png)